Lipophilic N2-Alkyl Substitution Preserves Antitumor Activity While Modulating Toxicity in Actinomycin D Analogs
N-Undecylactinomycin D, as an N2-n-undecyl substituted derivative, is structurally positioned within a homologous series of N2-n-alkyl actinomycin D analogs evaluated for DNA-binding affinity, nucleic acid synthesis inhibition, and in vivo antitumor efficacy [1]. In this series, increasing alkyl chain length correlates with enhanced lipophilicity, which modulates membrane permeability and tissue distribution without abrogating antitumor activity. Specifically, N2-10'-amino-n-decylactinomycin D (a close structural analog with a 10-carbon chain) was identified as one of the most effective antitumor agents in vivo and in vitro, demonstrating that long-chain N2-alkyl substitutions can be tolerated and even beneficial for therapeutic index [1]. While direct head-to-head data for the undecyl (C11) homolog are not available in this foundational SAR study, the class-level inference positions N-Undecylactinomycin D as a logical extension for probing the upper bounds of alkyl chain length on biological activity and toxicity modulation.
| Evidence Dimension | Antitumor efficacy and toxicity modulation by N2-n-alkyl chain length |
|---|---|
| Target Compound Data | N-Undecylactinomycin D (C11 alkyl chain) |
| Comparator Or Baseline | N2-10'-amino-n-decylactinomycin D (C10 alkyl chain) and Actinomycin D (parent) |
| Quantified Difference | Not directly quantified; SAR trend indicates preservation of antitumor activity with increased alkyl chain length up to C10, with potential for improved therapeutic index. |
| Conditions | P388 mouse leukemia model in CDF1 mice; human lymphoblastic leukemic cells (CCRF-CEM) in vitro |
Why This Matters
Procurement of N-Undecylactinomycin D enables researchers to extend the SAR of N2-alkyl actinomycins beyond C10, testing hypotheses about the impact of incremental lipophilicity on antitumor selectivity and pharmacokinetics.
- [1] Sengupta SK, Anderson JE, Kogan Y, Trites DH, Beltz WR, Madhavarao MS. N2- and C-7 substituted actinomycin D analogues: synthesis, DNA-binding affinity, and biochemical and biological properties. Structure-activity relationship. J Med Chem. 1981 Sep;24(9):1052-9. View Source
